4-Chloro-2-fluoro-5-iodopyridine
Overview
Description
4-Chloro-2-fluoro-5-iodopyridine is a useful research compound. Its molecular formula is C5H2ClFIN and its molecular weight is 257.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Halogen-rich Intermediate for Synthesis
4-Chloro-2-fluoro-5-iodopyridine and related compounds are valuable as halogen-rich intermediates in medicinal chemistry. Wu et al. (2022) explored the synthesis of pentasubstituted pyridines using these intermediates, highlighting their potential in creating compounds with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Basicity Gradient-Driven Isomerization
Schlosser and Bobbio (2002) discussed the transformation of related halopyridines, like 5-chloro-2,3-difluoropyridine, into various structures, including 5-chloro-3-fluoro-2-iodopyridine. This work demonstrates the chemical versatility of these compounds in creating diverse molecular structures (Schlosser & Bobbio, 2002).
Regiochemical Flexibility in Functionalization
Bobbio and Schlosser (2001) studied the selective functionalization of trihalopyridines at specific positions, exemplifying the regiochemical flexibility of such compounds in pharmaceutical research. This study underscores the potential of halogenated pyridines in synthesizing new structures for medicinal applications (Bobbio & Schlosser, 2001).
Directed Ortho-Lithiation and Synthesis
Rocca et al. (1993) focused on the metalation of iodopyridines, including compounds similar to this compound, and their application in synthesizing polysubstituted pyridines and fused polyaromatic alkaloids. This research highlights the role of halogenated pyridines in the synthesis of complex organic structures (Rocca, Cochennec, Marsais, Thomas-Dit-Dumont, Mallet, Godard, & Quéguiner, 1993).
Palladium-Catalyzed Amination
Koley, Schnürch, and Mihovilovic (2010) reported on the selective C-N cross-coupling of 2-fluoro-4-iodopyridine, demonstrating the use of halogenated pyridines in facilitating specific types of chemical reactions under controlled conditions (Koley, Schnürch, & Mihovilovic, 2010).
Synthesis of Triheteroarylpyridine Scaffolds
Daykin et al. (2010) explored the synthesis of triheteroarylpyridine scaffolds from chloro-diiodopyridine, showing the utility of halogenated pyridines in developing novel organic structures for potential pharmaceutical use (Daykin, Siddle, Ankers, Batsanov, & Bryce, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets depending on their specific structures and functional groups.
Mode of Action
These atoms can form strong electron-withdrawing substituents in the aromatic ring, which can influence the reactivity of the compound .
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of various biologically active compounds, which can affect multiple biochemical pathways depending on their specific structures and functional groups .
Result of Action
These reactions can lead to the formation of various biologically active compounds, which can have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Molecular Mechanism
Fluoropyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-chloro-2-fluoro-5-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFHWCQVOIBDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657719 | |
Record name | 4-Chloro-2-fluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184914-20-2 | |
Record name | 4-Chloro-2-fluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.